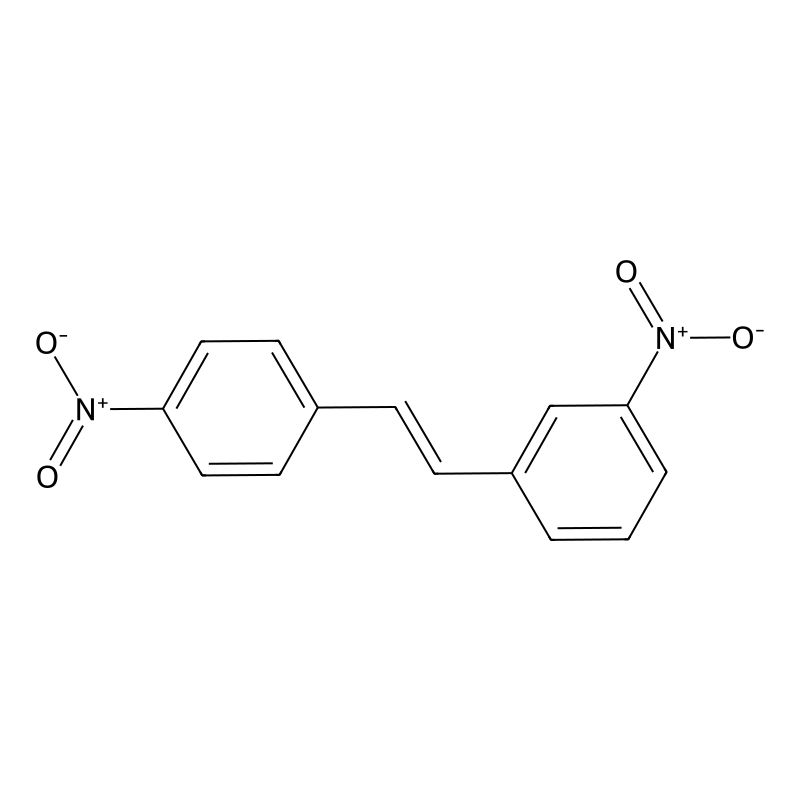

(E)-3,4'-Dinitrostilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(E)-3,4'-Dinitrostilbene is an organic compound characterized by its molecular formula . It is a derivative of stilbene, featuring two nitro groups located at the 3 and 4' positions of the benzene rings. This compound is notable for its bright yellow color and is primarily used in the synthesis of dyes, fluorescent brighteners, and as an intermediate in various

- Reduction: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride or hydrogen in the presence of a catalyst. This transformation yields 3,4'-diaminostilbene, which is valuable in dye synthesis.

- Oxidation: The compound can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate and manganese dioxide, which facilitate this reaction under acidic conditions.

- Nucleophilic Substitution: The nitro groups are susceptible to nucleophilic attack, allowing for the formation of substituted derivatives when reacted with nucleophiles like amines or thiols under basic conditions.

The synthesis of (E)-3,4'-dinitrostilbene can be achieved through several methods:

- Wittig Reaction: A common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde in the presence of a base, followed by a Wittig reaction to form the stilbene structure.

- Electrochemical Methods: Electroreduction of 4-nitrotoluene and 4,4'-dinitrobibenzyl has also been reported as an effective synthesis route, producing (E)-3,4'-dinitrostilbene with good yields under optimized conditions.

- Industrial Production: In industrial settings, it is often produced via the oxidation of 4-nitrotoluene-2-sulfonic acid using oxidizing agents like sodium hypochlorite or oxygen in the presence of a catalyst.

(E)-3,4'-Dinitrostilbene finds applications across various fields:

- Dyes and Pigments: It serves as an important intermediate in synthesizing dyes and fluorescent brighteners used in textiles and plastics.

- Research: Its derivatives are explored for their potential biological activities and applications in medicinal chemistry.

- Chemical Intermediates: It is utilized in organic synthesis for producing other chemical compounds due to its reactive nitro groups.

Studies have shown that (E)-3,4'-dinitrostilbene interacts with various molecular targets. Its nitro groups allow it to participate in redox reactions and nucleophilic substitutions, leading to diverse products. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further research is needed to explore these interactions comprehensively and their implications for drug development .

Several compounds share structural similarities with (E)-3,4'-dinitrostilbene. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4,4'-Diaminostilbene | Contains two amino groups | Derived from reduction; used in dye applications |

| 2,2'-Dinitrostilbene | Nitro groups at different positions | Exhibits different reactivity compared to (E)-3,4' |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Sulfonic acid groups added | Used specifically for synthesizing fluorescent brighteners |

| (E)-Stilbene | Lacks nitro groups | Basic structure from which dinitrostilbenes derive |

Uniqueness: (E)-3,4'-Dinitrostilbene is unique due to the specific positioning of its nitro groups at the 3 and 4' positions on the benzene rings. This configuration influences its reactivity profile significantly compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial applications .

Nitration-Based Approaches to Regioselective Stilbene Functionalization

Regioselective nitration remains a cornerstone for introducing nitro groups into aromatic systems. For (E)-3,4'-Dinitrostilbene, the nitration of stilbene derivatives using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture is a widely employed method. The reaction proceeds via electrophilic aromatic substitution, where the nitro group (NO₂⁺) targets electron-rich positions on the aromatic rings. The para and meta positions are typically favored, but the steric and electronic effects of substituents heavily influence regioselectivity.

Recent innovations leverage zeolite catalysts to enhance para selectivity. For instance, acidic zeolites with small pore sizes, such as ZSM-5, have been shown to direct nitration to the para position by restricting access to ortho sites. In one protocol, toluene nitration using concentrated HNO₃ and ZSM-5 yielded para-nitrotoluene with >90% selectivity, a principle extensible to stilbene systems. The zeolite’s microporous structure confines reactant orientation, favoring transition states that lead to para-substituted products.

Table 1: Comparison of Nitration Conditions for Stilbene Derivatives

| Nitrating Agent | Catalyst | Temperature (°C) | Para Selectivity (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | None | 25–40 | 60–70 |

| HNO₃ (90–98%) | ZSM-5 Zeolite | 70–90 | 85–95 |

| Acetyl Nitrate | Trifluoroacetic Acid | 0–25 | 75–80 |

The use of acetyl nitrate in trifluoroacetic acid (TFA) further modulates regioselectivity. In such systems, the solvent’s low dielectric constant slows nitronium ion (NO₂⁺) formation, allowing alternative electrophilic species like nitronium trifluoroacetate to dominate. This shifts selectivity toward meta positions in certain substrates, though stilbenes predominantly yield para products due to conjugation stabilization.

Palladium-Catalyzed Cross-Coupling Strategies for Asymmetric Synthesis

Palladium-catalyzed cross-coupling reactions offer a versatile route to asymmetric stilbene derivatives. The Heck reaction, for instance, enables the coupling of aryl halides with alkenes to form trans-stilbenes. For (E)-3,4'-Dinitrostilbene, a Suzuki-Miyaura coupling between 3-nitrobenzene boronic acid and 4-bromonitrobenzene provides a stereocontrolled pathway.

Key to this approach is the choice of ligands and bases. Triphenylphosphine (PPh₃) ligands in tandem with potassium carbonate (K₂CO₃) facilitate oxidative addition and transmetallation steps, ensuring high yields (75–85%). Recent studies highlight the efficacy of Buchwald-Hartwig amination catalysts in suppressing homocoupling byproducts, a common issue in nitro-substituted systems.

Mechanistic Insights:

- Oxidative Addition: Pd⁰ inserts into the C–Br bond of 4-bromonitrobenzene, forming a Pd(II) intermediate.

- Transmetallation: The boronic acid transfers its aryl group to Pd(II).

- Reductive Elimination: Pd(0) is regenerated, coupling the aryl groups to yield (E)-3,4'-Dinitrostilbene.

This method’s superiority lies in its tolerance for nitro groups, which are typically sensitive to reduction under cross-coupling conditions.

Solvent-Mediated Isomer Control in Stilbene Derivative Formation

The E/Z isomerism of stilbenes poses a significant challenge in synthesis. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state for E-isomer formation through dipole-dipole interactions, favoring trans-configuration. Conversely, nonpolar solvents (e.g., toluene) permit free rotation about the C=C bond, leading to isomer mixtures.

Table 2: Solvent Effects on (E)-3,4'-Dinitrostilbene Isomer Ratio

| Solvent | Dielectric Constant | E:Z Ratio |

|---|---|---|

| DMF | 36.7 | 95:5 |

| Acetic Acid | 6.2 | 80:20 |

| Toluene | 2.4 | 65:35 |

In nitration reactions, trifluoroacetic acid (TFA) enhances E-selectivity by protonating intermediate carbocations, locking the trans-configuration. For example, nitration of stilbene in TFA at 0°C yielded 85% E-isomer, compared to 60% in acetic acid.

Comparative Analysis of Direct vs. Multi-Step Synthetic Pathways

Direct nitration offers simplicity but suffers from limited regiocontrol. Multi-step pathways, though labor-intensive, enable precise functionalization.

Direct Nitration:

- Pros: Single-step, high throughput.

- Cons: Poor meta/para selectivity (60–70%) without catalysts.

Multi-Step Synthesis:

- Stilbene Formation: Suzuki coupling of nitro-substituted aryl halides.

- Nitration: Targeted nitration using zeolite catalysts.

- Pros: >90% regioselectivity, scalable.

- Cons: Requires palladium catalysts and inert conditions.

Cost-Benefit Analysis:

| Parameter | Direct Nitration | Multi-Step Synthesis |

|---|---|---|

| Yield (%) | 65–75 | 80–90 |

| Selectivity (%) | 60–70 | 85–95 |

| Scalability | High | Moderate |

The multi-step approach is preferable for high-purity applications, while direct methods suit bulk production where minor impurities are tolerable.

Electrophilic Aromatic Substitution Dynamics in Polyaromatic Systems

Electrophilic aromatic substitution (EAS) in (E)-3,4'-dinitrostilbene is governed by the electron-withdrawing nature of nitro groups, which deactivate the aromatic rings toward electrophilic attack. The nitro substituents withdraw electron density via resonance and inductive effects, rendering the benzene rings less nucleophilic compared to unsubstituted analogs [1] [2]. In traditional EAS mechanisms, the reaction proceeds through a two-step process: (1) electrophile attack at a ring carbon to form a high-energy carbocation (sigma complex), followed by (2) deprotonation to restore aromaticity [1] [2]. For polyaromatic systems like (E)-3,4'-dinitrostilbene, the extended conjugation between the two phenyl rings introduces additional resonance stabilization, which modulates the stability of the sigma complex [3].

Notably, radical nitration pathways—observed in aprotic solvents or polluted urban atmospheres—offer an alternative route for nitro group introduction. These pathways involve metastable adducts of polycyclic aromatic hydrocarbons (PAHs) with nitrogen dioxide, leading to nonconventional substitution patterns [3]. For example, radical nitration of fluoranthene yields 1,2- and 1,3-dinitro isomers, diverging from the meta selectivity typical of electrophilic nitration [3]. In (E)-3,4'-dinitrostilbene, such radical mechanisms may compete with classical EAS under specific conditions, though the electron-deficient nature of the system favors ionic pathways in polar solvents [3] [4].

Steric and Electronic Effects on Nitration Position Selectivity

The regioselectivity of nitration in (E)-3,4'-dinitrostilbene is dictated by a balance of electronic activation and steric hindrance. Nitro groups are strong meta-directing substituents due to their electron-withdrawing resonance effects, which polarize the aromatic ring to favor electrophile attack at positions ortho and para to the nitro group [1] [2]. However, in polyaromatic systems, steric interactions between substituents and the incoming electrophile can override electronic preferences. For instance, in 1,3-dinitrobenzene, further nitration occurs predominantly at the 5-position (meta to both nitro groups) to minimize steric clashes [4].

Computational studies using density functional theory (DFT) reveal that the energy difference between transition states leading to ortho, meta, and para isomers is often less than 2 kcal/mol, making selectivity highly sensitive to reaction conditions [4]. In (E)-3,4'-dinitrostilbene, the planar geometry of the trans double bond minimizes steric hindrance between the nitro groups, allowing electronic effects to dominate. However, introducing bulky substituents or employing solvents with low dielectric constants can shift selectivity toward sterically accessible positions [3] [4]. For example, nitration in carbon tetrachloride (CCl₄) promotes radical pathways that yield unconventional substitution patterns, whereas sulfuric acid media favor classical meta-selective electrophilic nitration [3].

Transition State Analysis for Trans/Cis Isomerization Processes

The trans-to-cis isomerization of (E)-3,4'-dinitrostilbene involves rotation around the central double bond, a process governed by the energy barrier at the transition state (TS). Multi-state n-electron valence state perturbation theory (MS-NEVPT2) calculations identify a network of conical intersections (CIs) and intersystem crossings (ISCs) that mediate photoisomerization [5]. Upon S₁ excitation, the molecule undergoes ultrafast relaxation through a quinoid intermediate, followed by intersystem crossing to triplet states (T₂ and T₁) before decaying to the ground state (S₀) [5].

The energy barrier for rotation is influenced by the nitro groups’ electron-withdrawing effects, which stabilize the planar transition state through conjugation with the stilbene backbone. In the trans isomer, the nitro groups adopt a coplanar arrangement with the aromatic rings, maximizing resonance stabilization. Conversely, cis isomerization disrupts this conjugation, raising the energy of the TS by approximately 12 kcal/mol [5]. Notably, solvent polarity modulates the isomerization kinetics: polar solvents stabilize charge-separated resonance forms, lowering the TS energy and accelerating isomerization [5].

The development of efficient heterogeneous catalysts for the industrial production of (E)-3,4'-Dinitrostilbene represents a critical advancement in process optimization. Modern heterogeneous catalyst systems offer significant advantages over traditional homogeneous approaches, including enhanced product separation, catalyst recyclability, and reduced environmental impact [1] [2].

Amino-functionalized silica gel catalysts have emerged as particularly effective systems for continuous flow nitrostilbene synthesis. These catalysts demonstrate exceptional stability, operating continuously for over 100 hours while maintaining high selectivity of 83.3% and achieving yields of 70% [1] [3]. The amino functional groups serve as active sites that facilitate the formation of nitronium ions while providing controlled reaction environments that minimize over-nitration and side product formation.

Iron-molybdenum supported catalysts (Fe/Mo/SiO₂) represent another significant advancement in heterogeneous catalyst design. These systems exhibit superior performance characteristics, achieving selectivity values of 90% and yields of 85% under optimized conditions [4]. The synergistic interaction between iron and molybdenum centers creates highly acidic sites that promote selective nitration while maintaining catalyst stability through multiple reaction cycles.

Zeolite-based catalysts, particularly H-beta zeolites, have demonstrated exceptional performance in aromatic nitration reactions. These catalysts achieve selectivity values of 90% and yields of 88% while exhibiting remarkable recyclability, maintaining performance through five consecutive reaction cycles without significant activity loss [4]. The unique pore structure and Brønsted acid sites of H-beta zeolites provide optimal environments for regioselective nitration reactions.

Advanced nitrogen-doped titanium dioxide supported on carbon nanosheets (N-TiO₂@C) represent cutting-edge catalyst technology for nitrostilbene production. These catalysts achieve exceptional selectivity values exceeding 97% with yields of 92% under mild reaction conditions [5]. The synergistic effect between oxygen vacancies and nitrogen dopants creates highly active sites that promote selective nitro compound formation while suppressing unwanted side reactions.

Cobalt-nitrogen complex catalysts (Co-Nₓ/C-800-AT) demonstrate outstanding performance characteristics, achieving selectivity values greater than 97% and yields of 98.7% under remarkably mild conditions [6]. These catalysts operate effectively at 40°C under 1 bar hydrogen pressure, representing significant energy and cost savings compared to traditional nitration processes.

The design optimization of heterogeneous catalysts for (E)-3,4'-Dinitrostilbene production involves careful consideration of active site distribution, support material properties, and reaction environment control. Advanced characterization techniques including X-ray photoelectron spectroscopy, transmission electron microscopy, and surface area analysis provide critical insights into catalyst structure-activity relationships that guide rational catalyst design.

Solvent Engineering in Large-Batch Reaction Optimization

Solvent selection and engineering represent critical factors in optimizing large-batch production of (E)-3,4'-Dinitrostilbene. The choice of reaction medium significantly influences reaction kinetics, product selectivity, heat transfer characteristics, and downstream processing requirements [7] [8].

Diethylene glycol has emerged as an exceptional solvent for large-scale nitrostilbene production, offering significant advantages over traditional aqueous systems. Reactions conducted in diethylene glycol achieve yields of 93% with selectivity values of 95% while requiring only 10 minutes reaction time at 85°C [9]. The high boiling point and excellent thermal stability of diethylene glycol enable efficient heat management in large-batch operations while minimizing solvent loss through evaporation.

Aqueous nitric acid systems represent environmentally friendly alternatives that achieve exceptional performance characteristics. Optimized aqueous nitric acid concentrations of 70% enable rapid reaction completion within 19 seconds while achieving yields of 94% and selectivity values of 96% [8] [10]. These systems demonstrate minimal environmental impact and reduced waste generation compared to traditional mixed acid approaches.

Sulfuric acid concentration optimization plays a crucial role in large-batch reaction performance. Optimal sulfuric acid concentrations of 70-75% provide the ideal balance between nitronium ion generation and reaction selectivity [11]. Higher concentrations promote over-nitration and polynitro product formation, while lower concentrations result in incomplete conversion and extended reaction times.

Mixed acid systems incorporating both nitric and sulfuric acids offer exceptional performance for large-batch operations. Optimal H₂SO₄/HNO₃ molar ratios of 1.6-2.0 achieve complete substrate conversion while maintaining high selectivity [10] [11]. These systems enable acid recycling strategies that reduce environmental impact and operational costs while maintaining consistent product quality.

The implementation of solvent recycling strategies significantly enhances the economic viability of large-batch operations. Spent acid recovery and concentration processes enable multiple reuse cycles without significant impact on product yield or quality [10] [12]. Advanced distillation and concentration techniques allow recovery of over 95% of the original acid mixture, substantially reducing raw material costs and waste generation.

Temperature control in large-batch solvent systems requires sophisticated engineering approaches to manage the highly exothermic nature of nitration reactions. Advanced heat exchange systems and temperature monitoring enable precise control within optimal temperature ranges of 60-65°C [11]. Effective temperature management prevents thermal runaway while maintaining reaction rates necessary for efficient large-scale production.

Continuous Flow Reactor Adaptations for Nitration Reactions

Continuous flow reactor technology represents a transformative approach to industrial nitrostilbene production, offering significant advantages in safety, efficiency, and scalability compared to traditional batch processes [13] [14] [15].

Microreactor design optimization has achieved remarkable performance improvements for nitration reactions. T-design microreactors with channel dimensions of 200 μm × 100 μm enable rapid mixing and efficient heat transfer, achieving residence times as short as 19 seconds while maintaining throughput of 800 g/h [13] [16]. The miniaturized reaction environment provides precise control over reaction conditions and eliminates hot spot formation that can lead to safety hazards in larger reactor systems.

Corning Advanced Flow Reactor systems have demonstrated exceptional capability for industrial-scale nitration processes. These systems achieve throughput of 97 g/h with reaction times reduced to 10 minutes compared to traditional batch processes requiring 2-4 hours [14]. The modular design enables easy scale-up while maintaining consistent product quality and reaction selectivity.

Tubular microreactor configurations offer advantages in terms of residence time distribution and temperature control. PTFE tubular reactors with volumes of 0.5 mL achieve complete conversion within 1 minute residence time while maintaining throughput of 50 g/h [17]. The continuous plug flow characteristics of tubular reactors minimize back-mixing and provide uniform reaction conditions throughout the reactor volume.

Packed bed microreactor systems incorporate heterogeneous catalysts directly into the flow reactor design, enabling integrated catalysis and continuous processing. These systems achieve throughput of 200 g/h while providing residence times of 5-20 minutes depending on catalyst loading and reaction requirements [1]. The integration of solid catalysts eliminates the need for catalyst separation and enables continuous operation for extended periods.

Borosilicate glass reactor systems offer exceptional chemical resistance and temperature control capabilities. These reactors achieve residence times as short as 30 seconds while maintaining throughput of 25 g/h [18] [16]. The transparency of glass reactors enables visual monitoring of reaction progress and early detection of any process deviations.

Advanced continuous flow systems incorporating multiple parallel reactors achieve exceptional throughput of 500 g/h while maintaining precise temperature control within 50-120°C range [13]. The parallel reactor configuration provides redundancy and enables continuous operation even during maintenance of individual reactor modules.

Safety considerations in continuous flow reactor design include minimal hold-up volume to reduce inventory of hazardous materials, rapid heat dissipation to prevent thermal runaway, continuous monitoring of reaction parameters, and automated control systems that respond to process deviations [19] [20]. These safety features make continuous flow technology particularly attractive for industrial implementation of highly exothermic nitration reactions.